

Physicochemical Properties of 6-Bromoquinolin-4-ol

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Compound of Interest

Compound Name: 6-Bromoquinolin-4-ol

Cat. No.: B142416

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6-Bromoquinolin-4-ol is a heterocyclic aromatic compound that serves as a key intermediate in various industrial applications, including the synthesis of dyes, polymers, and agrochemicals. [1] Its molecular structure and properties are fundamental to its reactivity and handling.

Data Presentation: Core Physicochemical Data

The quantitative data for **6-Bromoquinolin-4-ol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	145369-94-4	[1][2][3]
Molecular Formula	C ₉ H ₆ BrNO	[1][3]
Molecular Weight	224.05 g/mol	[1]
Melting Point	283°C (lit.)	[1][2][4]
Appearance	Tan powder / White to Light yellow powder to crystal	[1][4]
Boiling Point (Predicted)	370.7 ± 22.0 °C	[1][4]
Density (Predicted)	1.705 ± 0.06 g/cm ³	[1][4]
pKa (Predicted)	3.83 ± 0.40	[1][4]

Solubility Profile

Currently, specific quantitative solubility data for **6-Bromoquinolin-4-ol** in common organic solvents is not extensively documented in publicly available literature.[5][6] However, based on its chemical structure—a substituted aromatic heterocycle—qualitative solubility in polar aprotic solvents is expected. The quinoline core imparts some polarity, while the bromo substituent and aromatic system contribute to its solubility in organic media.

Data Presentation: Qualitative Solubility

The following table summarizes the expected qualitative solubility profile of **6-Bromoquinolin-4-ol**. Experimental verification is necessary for precise applications.

Solvent Type	Expected Solubility	Rationale
Polar Aprotic (e.g., DMSO, DMF)	Soluble	The polar nature of the quinoline ring and the potential for hydrogen bonding with the hydroxyl group suggest solubility.
Polar Protic (e.g., Ethanol, Methanol)	Sparingly Soluble to Soluble	Solubility is likely, but may be limited by the overall aromatic character of the molecule.
Nonpolar (e.g., Hexane, Toluene)	Insoluble to Sparingly Soluble	The polar functional groups are expected to limit solubility in nonpolar media.
Aqueous Solutions	pH-dependent	As a weak acid, its solubility in aqueous media is expected to increase significantly at higher pH values due to deprotonation of the hydroxyl group.

Experimental Protocols

For researchers requiring precise and reproducible data, the following sections detail the standard methodologies for determining the melting point and solubility of **6-Bromoquinolin-4-ol**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.^[7]

Methodology: Capillary Melting Point Determination

This protocol is based on the widely used digital melting point apparatus (e.g., DigiMelt, Mel-Temp) or the Thiele tube method.^[8]

- Sample Preparation:
 - Ensure the **6-Bromoquinolin-4-ol** sample is dry and finely powdered.
 - Place a small amount of the powdered sample on a clean, dry surface.
 - Push the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the compound is packed into the tube.^[7]
 - Tap the closed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.^[8]
- Apparatus Setup (Digital Apparatus):
 - Insert the loaded capillary tube into the sample holder of the apparatus.^[8]
 - If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating rate (e.g., 10-20°C/min) to get an estimated range.^[8]
 - For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.
- Measurement:

- Set a slow heating rate (1-2°C/min) as the temperature approaches the expected melting point.
- Record the temperature at which the first droplet of liquid appears (T_1).
- Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T_2).
- The melting point is reported as the range T_1 to T_2 .
- Perform at least two careful determinations to ensure consistency.

Solubility Determination

A systematic approach is required to determine the solubility of **6-Bromoquinolin-4-ol** in various solvents. The following protocol outlines a general "shake-flask" method, which is a standard for measuring equilibrium solubility.^[9]

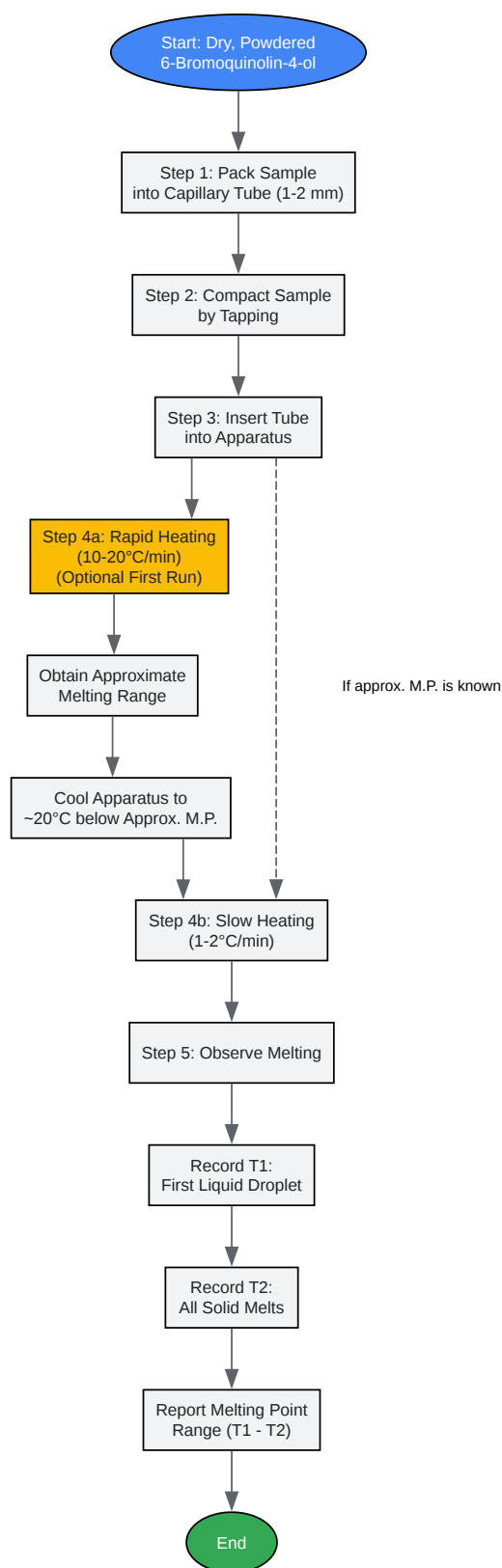
Methodology: Shake-Flask Solubility Testing

- Preparation:
 - Accurately weigh an excess amount of **6-Bromoquinolin-4-ol** into a series of labeled vials (e.g., glass centrifuge tubes).
 - Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, etc.) to each vial. A starting concentration might be around 1-20 mg/mL.^{[10][11]}
- Equilibration:
 - Seal the vials securely.
 - Place the vials in a constant temperature shaker or agitator (e.g., overhead shaker at 60 rpm) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^{[9][10]} The temperature should be controlled and recorded, often at 25°C or 37°C.^[9]
- Sample Separation:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a suitable syringe filter (e.g., 0.22 μm) into a clean, pre-weighed vial.[\[10\]](#) This step is crucial to separate the dissolved solute from any undissolved solid particles.
- Quantification:
 - Determine the concentration of **6-Bromoquinolin-4-ol** in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
 - The solubility is then calculated and expressed in units such as mg/mL or mol/L.
- Hierarchy of Solvents:
 - If the compound is insoluble in an initial solvent, the test can be repeated with a lower concentration or a different solvent can be tried. A common hierarchy is to test in aqueous media first, followed by organic solvents of varying polarity.[\[11\]](#)

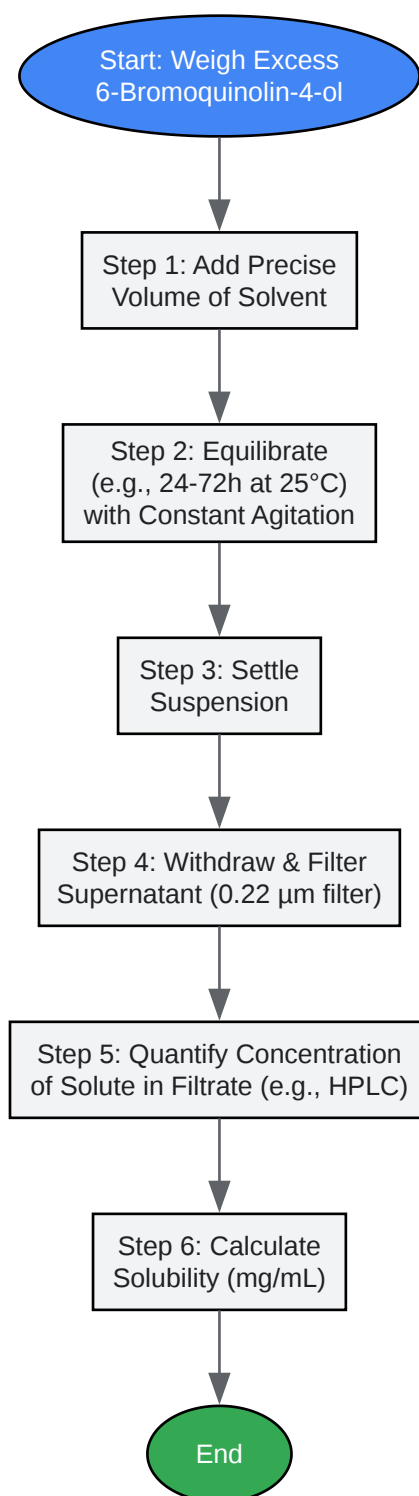
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.



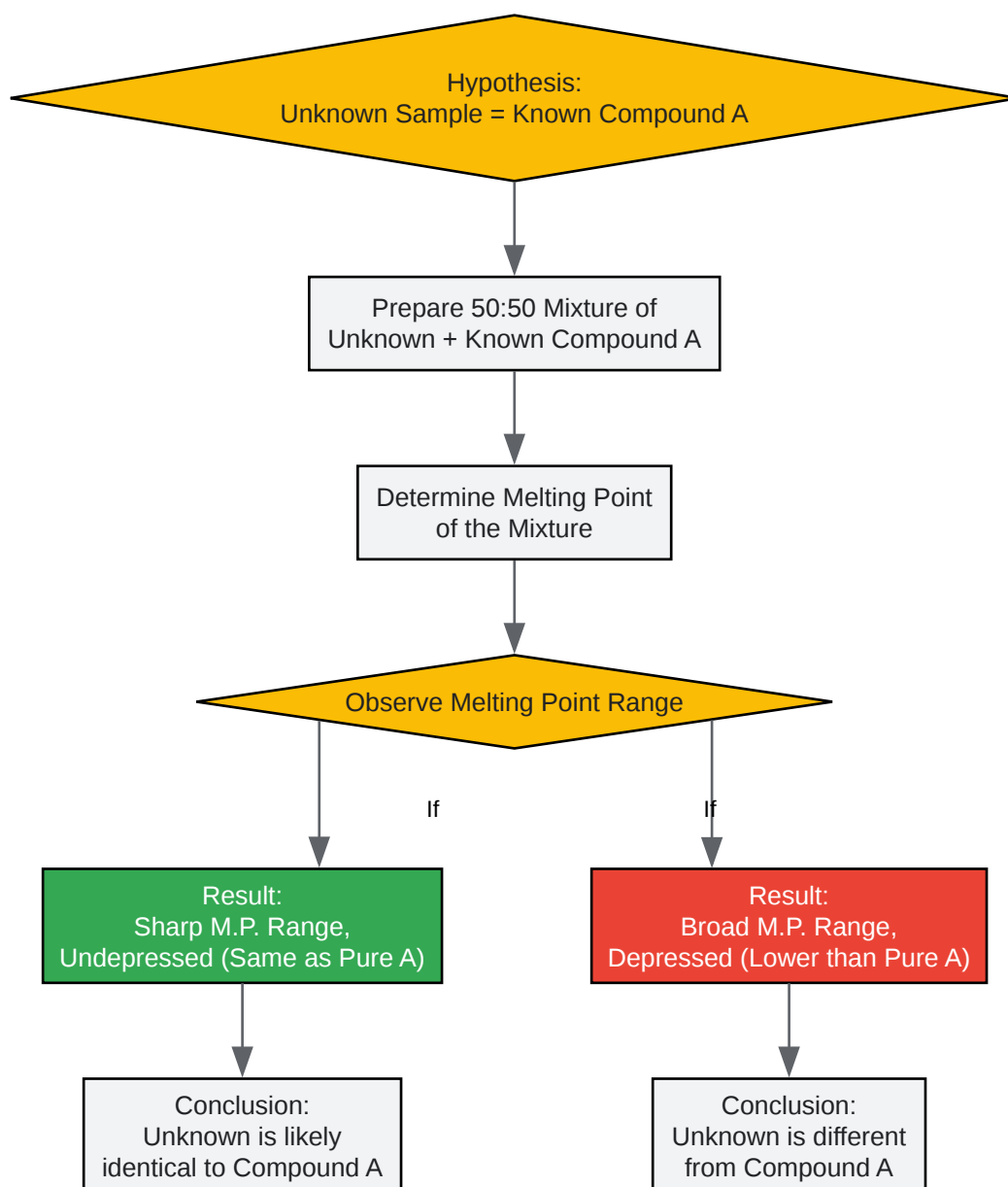
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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Shake-Flask Solubility Testing.



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